molecular formula C9H4ClNO5 B12849181 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid CAS No. 412336-57-3

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B12849181
CAS No.: 412336-57-3
M. Wt: 241.58 g/mol
InChI Key: MWOMINAOKXQTLS-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antibacterial and anti-tumor activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation.

Biological Activity

5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid (CAS Number: 412336-57-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C9H4ClNO5C_9H_4ClNO_5 with a molecular weight of approximately 241.59 g/mol. The compound features a chloro and nitro substituent, which are critical for its biological activity.

PropertyValue
CAS Number412336-57-3
Molecular FormulaC9H4ClNO5
Molecular Weight241.585 g/mol
LogP3.2158
PSA (Polar Surface Area)96.26 Ų

Biological Activity Overview

The biological activities associated with benzofuran derivatives, including this compound, include:

  • Antimicrobial Activity : Several studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Research suggests that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is crucial in treating various chronic diseases.

Antimicrobial Activity

A systematic review highlighted that benzofuran derivatives, particularly those with halogen and nitro substituents, demonstrate potent antimicrobial activity. For instance, studies have shown that compounds with a chloro group at the 5-position and a nitro group at the 4-position exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In one study, various benzofuran derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that:

  • Compound A (similar structure to this compound) showed an inhibition zone of 23 mm against S. aureus, comparable to standard antibiotics.
  • Compound B exhibited significant antifungal activity against Candida albicans with an inhibition zone of 24 mm .

These findings suggest that the presence of halogens and nitro groups is essential for enhancing antimicrobial efficacy.

Anticancer Activity

Research has also focused on the anticancer potential of benzofuran derivatives. The compound’s ability to interact with DNA topoisomerases has been studied, indicating potential for use in cancer therapy.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that this compound:

  • Induced apoptosis in human cancer cell lines.
  • Inhibited cell proliferation significantly compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzofurans indicates that modifications at specific positions can enhance biological activity:

Substituent PositionEffect on Activity
Position 4 (Nitro)Increases antimicrobial potency
Position 5 (Chloro)Enhances anticancer effects
Position 2 (Carboxylic Acid)Essential for solubility and bioactivity

Properties

CAS No.

412336-57-3

Molecular Formula

C9H4ClNO5

Molecular Weight

241.58 g/mol

IUPAC Name

5-chloro-4-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H4ClNO5/c10-5-1-2-6-4(8(5)11(14)15)3-7(16-6)9(12)13/h1-3H,(H,12,13)

InChI Key

MWOMINAOKXQTLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC(=C2)C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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